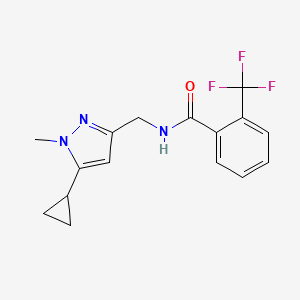
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(trifluoromethyl)benzamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). It has been developed as a potential therapeutic agent for the treatment of various cancers and autoimmune diseases.
Scientific Research Applications
Synthesis and Characterization
New Routes to Synthesis : A study by Hebishy et al. (2020) describes a new route for synthesizing novel benzamide-based 5-aminopyrazoles, which are structurally related to the compound of interest. These compounds showed significant anti-influenza A virus activity, highlighting their potential as antiviral agents (Hebishy, Salama, & Elgemeie, 2020).
Antitumor Agents : Research by Yoshida et al. (2005) focused on benzothiazole derivatives, designing and synthesizing biologically stable compounds that exhibited in vivo inhibitory effects on tumor growth. This study provides insights into the structural modifications that enhance the antitumor activity of benzamide derivatives (Yoshida et al., 2005).
Applications in Medical Research
Antimicrobial Activity : A series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives were synthesized and evaluated for their antibacterial and antifungal activities. Among the synthesized compounds, some showed potent antimicrobial activities, demonstrating the potential for treating various infections (Raju et al., 2010).
Antibacterial Agents : Palkar et al. (2017) designed and synthesized novel analogs showing promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These findings suggest the potential for developing new antibacterial drugs based on this chemical structure (Palkar et al., 2017).
Antitubercular Activities : Nayak et al. (2016) synthesized and characterized new derivatives and evaluated their in vitro antitubercular activities. One derivative showed significant activity against Mycobacterium tuberculosis, indicating its potential as a lead molecule for developing antitubercular agents (Nayak et al., 2016).
properties
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O/c1-22-14(10-6-7-10)8-11(21-22)9-20-15(23)12-4-2-3-5-13(12)16(17,18)19/h2-5,8,10H,6-7,9H2,1H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECQUWJQUSQRED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C2=CC=CC=C2C(F)(F)F)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(trifluoromethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-[(5,6-dichloro-2-methylpyridin-3-yl)formamido]-N-methylpropanamide](/img/structure/B2379538.png)
![2-(pyridin-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2379539.png)
![tert-Butyl 4-hydroxy-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2379541.png)
![3-(6-(4-(4-fluorophenyl)piperazin-1-yl)-6-oxohexyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2379543.png)


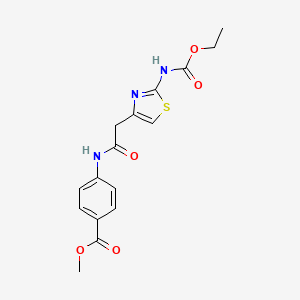
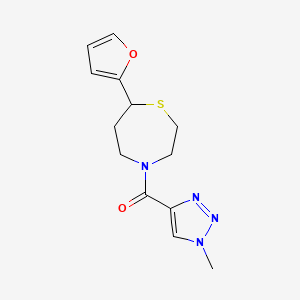
![N-(2-chlorobenzyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2379549.png)
![2-(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)acetic acid](/img/structure/B2379552.png)
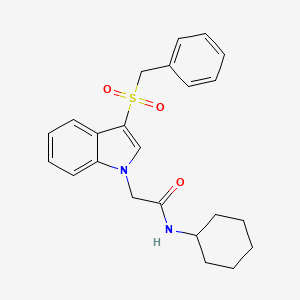
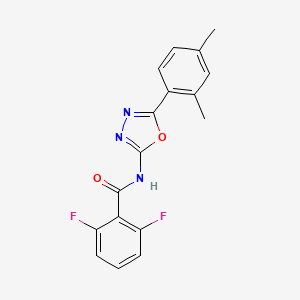
![2-[(5-Methyl-1,2-oxazol-3-yl)methyl-(thiophen-3-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2379559.png)
![4-(N,N-dimethylsulfamoyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2379560.png)